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Compound Name: 7-Bromo-3-methyl-1H-indole

Cat. No.: B3430690 Get Quote

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indole

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals on the chemical properties, synthesis, and strategic

applications of 7-Bromo-3-methyl-1H-indole. The indole scaffold is a cornerstone in medicinal

chemistry, appearing in a multitude of natural products and synthetic compounds with a vast

range of biological activities[1][2]. The specific substitution pattern of 7-Bromo-3-methyl-1H-
indole, featuring a bromine atom at a strategic position for cross-coupling and a methyl group

influencing electronic and steric properties, makes it a valuable intermediate in modern

synthetic chemistry.

Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific

research. The compound is systematically named according to IUPAC nomenclature, though

various synonyms may be encountered in chemical databases and literature.

IUPAC Name: 7-Bromo-3-methyl-1H-indole

Synonyms: 7-Bromo-3-methylindole
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The core physicochemical properties of this compound are summarized in the table below,

providing essential data for experimental design, including reaction stoichiometry calculations

and solvent selection.

Property Value Source

Molecular Formula C₉H₈BrN [3]

Molecular Weight 210.07 g/mol [3]

Appearance Yellow liquid [4]

CAS Number 86915-22-2 [3]

Synthesis Pathway: Catalytic Methylation
The synthesis of 7-Bromo-3-methyl-1H-indole can be efficiently achieved via direct C-H

methylation of the corresponding 7-Bromo-1H-indole precursor. Modern organometallic

catalysis offers a direct and atom-economical approach compared to classical multi-step

methods. The use of an iridium catalyst, such as [Cp*IrCl2]2, with methanol serving as both the

solvent and the methylating agent, represents a state-of-the-art strategy for this

transformation[4].

Causality of Experimental Choice: The iridium catalyst is chosen for its proven efficacy in C-H

activation and functionalization. This method avoids the need for pre-functionalized starting

materials (e.g., organometallics) or harsh reagents, enhancing the overall efficiency and

environmental profile of the synthesis. Methanol is an inexpensive, readily available, and

relatively benign C1 source. The use of a base, such as Cs₂CO₃, is critical for facilitating the

catalytic cycle, likely by assisting in the deprotonation steps.

Experimental Workflow: Iridium-Catalyzed Methylation
The following diagram outlines the key steps in the synthesis of 7-Bromo-3-methyl-1H-indole
from 7-Bromo-1H-indole.
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Reaction Setup

Reaction Execution

Work-up & Purification

Final Product

Combine 7-Bromo-1H-indole,
[Cp*IrCl2]2 (1 mol%),
and Cs2CO3 (1 equiv)

in a pressure tube.

Add Methanol (Solvent &
Methylating Agent).

Seal tube and heat
at 140 °C for 17 h

(Open-air atmosphere).

Cool to room temperature.

Purify crude mixture via
column chromatography.

7-Bromo-3-methyl-1H-indole
(Yellow Liquid, 85% Yield)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 7-Bromo-3-methyl-1H-indole.

Detailed Synthesis Protocol
This protocol is adapted from a general procedure for the methylation of indoles[4].
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Reagent Preparation: In a 35 mL resealable pressure tube equipped with a magnetic stir bar,

add 7-Bromo-1H-indole (0.3 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (0.003 mmol, 1 mol%), and cesium

carbonate (Cs₂CO₃, 0.3 mmol, 1.0 equiv).

Reaction Assembly: To the solid mixture, add methanol (1 mL).

Reaction Conditions: Securely seal the pressure tube and place it in a preheated oil bath at

140 °C.

Execution: Stir the reaction mixture vigorously for 17 hours. The reaction is conducted under

an open-air atmosphere, simplifying the experimental setup.

Work-up: After 17 hours, remove the tube from the oil bath and allow it to cool to ambient

temperature.

Purification: The resulting crude product is purified directly by column chromatography on

silica gel to afford the pure 7-Bromo-3-methyl-1H-indole. The reported yield for this

transformation is approximately 85%[4].

Spectroscopic Characterization
Structural confirmation is a non-negotiable aspect of synthesis. The identity and purity of the

synthesized 7-Bromo-3-methyl-1H-indole are unequivocally confirmed by Nuclear Magnetic

Resonance (NMR) spectroscopy.

Spectroscopic Data Chemical Shifts (δ) in ppm

¹H NMR (500 MHz, CDCl₃)

8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J

= 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J =

1.0 Hz, 3H)[4]

¹³C NMR (125 MHz, CDCl₃)
135.07, 129.64, 124.31, 122.33, 120.42, 118.23,

113.13, 104.75, 9.97[4]

Interpretation: The ¹H NMR spectrum clearly shows the characteristic indole N-H proton singlet

at 8.06 ppm. The aromatic protons appear in their expected regions, and the singlet-like signal
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for the methyl group at 2.35 ppm confirms successful methylation at the C3 position. The ¹³C

NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure.

Applications in Medicinal Chemistry and Drug
Discovery
The true value of 7-Bromo-3-methyl-1H-indole lies in its utility as a versatile building block for

constructing more complex molecules with therapeutic potential. The bromine atom at the 7-

position is particularly significant as it serves as a handle for palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling[1][5]. This reaction is a cornerstone of

modern medicinal chemistry, enabling the formation of C-C bonds to introduce diverse aryl or

heteroaryl moieties.

Strategic Advantage: Functionalization at the C7 position of the indole core allows for the

exploration of structure-activity relationships (SAR) in regions that can profoundly impact target

binding and pharmacokinetic properties. For instance, derivatives of 7-bromoindoles have been

investigated as precursors for potent kinase inhibitors targeting signaling pathways implicated

in cancer, such as the RET and TRKA pathways[5]. While the methyl group at C3 is not directly

involved in coupling, it modulates the electronic nature of the indole ring and provides steric

bulk that can influence ligand-receptor interactions and metabolic stability.

Drug Discovery Workflow
The diagram below illustrates a typical workflow where a 7-bromoindole derivative serves as a

key intermediate in a kinase inhibitor discovery program.
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Caption: Drug discovery workflow using a 7-bromoindole building block.

This strategic approach, leveraging the reactivity of the C-Br bond, enables the rapid synthesis

of compound libraries for screening against biological targets, accelerating the identification of

novel therapeutic agents.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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